N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide
Description
N-[3-(Aminomethyl)phenyl]cyclobutanecarboxamide is a synthetic organic compound featuring a cyclobutane ring fused to a carboxamide group, which is further linked to a 3-(aminomethyl)phenyl substituent.
- Inferred Molecular Formula: C₁₂H₁₅N₂O (based on cyclobutanecarbonyl and 3-(aminomethyl)aniline moieties).
- Key Functional Groups: Cyclobutane ring (4-membered carbon ring). Carboxamide (-CONH-) linkage. 3-(Aminomethyl)phenyl group (benzene ring with -CH₂NH₂ at the meta position).
Potential applications include use as a pharmaceutical intermediate or bioactive molecule, given the prevalence of carboxamide derivatives in drug discovery .
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-8-9-3-1-6-11(7-9)14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJZKJAKJMAJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the cyclobutanecarboxylic acid: This can be achieved through a involving a suitable diene and a dienophile.
Amidation: The cyclobutanecarboxylic acid is then converted to the corresponding amide using reagents such as thionyl chloride (SOCl2) followed by reaction with an amine.
Introduction of the aminomethyl group: This step involves the reaction of the amide with formaldehyde and ammonium chloride under reductive amination conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Histamine H3 Receptor Antagonism
One of the primary applications of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is as a scaffold for developing histamine H3 receptor antagonists. These receptors play a crucial role in neurotransmission, sleep regulation, and cognitive functions. Compounds targeting these receptors have potential therapeutic applications in treating conditions such as:
- Narcolepsy
- Alzheimer's Disease
- Attention-Deficit/Hyperactivity Disorder (ADHD)
The ability of this compound to modulate histamine H3 receptor activity indicates its potential in addressing these neurological disorders.
Medicinal Chemistry
The compound's structural features make it a candidate for further modifications aimed at enhancing its pharmacological properties. Its amide functional group allows for various chemical reactions that can lead to the synthesis of derivatives with improved efficacy and selectivity against specific biological targets.
Biological Pathway Modulation
This compound may also play a role in modulating various biological pathways due to its interactions with proteins involved in neurotransmission and inflammation. This aspect opens avenues for research into its use as an anti-inflammatory agent or in neuroprotection .
Case Study 1: Histamine H3 Receptor Antagonists Development
A study focused on the synthesis of compounds related to this compound demonstrated that modifications to the cyclobutane core could enhance binding affinity to histamine H3 receptors. These findings suggest that systematic alterations can lead to more potent antagonists, providing insights into drug design strategies for neurological disorders.
Case Study 2: Neuropharmacological Effects
Research exploring the neuropharmacological effects of this compound revealed promising results in animal models, indicating potential benefits in enhancing cognitive functions and reducing symptoms associated with ADHD. The compound's ability to influence neurotransmitter release was highlighted as a key mechanism behind these effects.
Summary of Applications
| Application Area | Description |
|---|---|
| Histamine H3 Receptor Antagonism | Potential treatment for narcolepsy, Alzheimer's disease, and ADHD through receptor modulation. |
| Medicinal Chemistry | Scaffold for developing derivatives with enhanced pharmacological properties. |
| Biological Pathway Modulation | Possible anti-inflammatory effects and neuroprotective roles through interaction with biological targets. |
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclobutanecarboxamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-[3-(Aminomethyl)phenyl]cyclopentanecarboxamide (CAS 926263-60-7)
N-[3-(Aminocarbonothioyl)phenyl]cyclopropanecarboxamide (CAS 848369-77-7)
- Molecular Formula : C₁₁H₁₂N₂OS.
- Molecular Weight : 220.29 g/mol .
- Structural Differences :
- Cyclopropane ring (3-membered) with higher ring strain.
- Thioamide (-CSNH-) vs. carboxamide (-CONH-).
- Implications :
- Thioamide’s sulfur atom may enhance metal-binding capacity or alter electronic properties.
- Smaller ring size could increase reactivity but reduce conformational flexibility.
N-(3-{[(4-Nitrophenyl)amino]methyl}phenyl)cyclobutanecarboxamide
- Structural Difference: Additional 4-nitro (-NO₂) group on the phenyl ring .
- Implications: Nitro group’s electron-withdrawing nature may reduce basicity of the aminomethyl group. Computational NMR data (e.g., chemical shifts) suggest distinct electronic environments compared to the non-nitrated analog .
Data Table: Key Properties of Compared Compounds
*Inferred values due to lack of direct evidence.
Research Findings and Implications
- Toxicity Profiles: Analogous compounds like 2-Cyano-N-[(methylamino)carbonyl]acetamide lack thorough toxicological studies, underscoring the need for safety assessments of carboxamide derivatives .
- Electronic Properties : Computational NMR data for nitrated analogs highlight the role of substituents in modulating electronic environments .
- Biological Relevance: The aminomethylphenyl group may enhance interactions with biological targets (e.g., enzymes or receptors), while ring size influences metabolic stability .
Biological Activity
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
1. Structural Characteristics
The compound features a cyclobutane ring, which imparts rigidity and distinct steric properties compared to its analogs such as cyclopentane and cyclohexane derivatives. This rigidity is believed to influence its interaction with biological targets, enhancing its binding affinity and selectivity.
2. Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Cyclobutanecarboxylic Acid : Achieved through a diene and dienophile reaction.
- Amidation : Conversion of the cyclobutanecarboxylic acid to the amide using thionyl chloride followed by reaction with an amine.
- Introduction of Aminomethyl Group : Reaction with formaldehyde and ammonium chloride under reductive amination conditions.
The mechanism of action involves interactions between the aminomethyl group and biological macromolecules, allowing for hydrogen bonding. The cyclobutanecarboxamide moiety can interact with hydrophobic pockets in proteins, potentially modulating enzyme or receptor activity.
3.2 Antimalarial Activity
Recent studies have evaluated derivatives of this compound for antimalarial properties:
- In Vitro Studies : Compounds were tested against Plasmodium falciparum strains, revealing IC50 values ranging from 0.18 to 24.82 µM against the W2 strain (CQ-resistant) and from 0.07 to 25.78 µM against the 3D7 strain (CQ-sensitive) .
- Selectivity Index : A notable derivative exhibited a selectivity index (SI) of 17.28 against the W2 strain, indicating promising therapeutic potential .
| Compound | IC50 (W2) | IC50 (3D7) | Selectivity Index |
|---|---|---|---|
| 1a | 0.40 µM | 0.11 µM | - |
| 1m | 0.18 µM | - | 17.28 |
| 1r | - | - | - |
3.3 Other Biological Activities
Beyond antimalarial effects, this compound has been explored for other therapeutic applications:
Case Study: Antimalarial Evaluation
A series of new compounds based on the structure of this compound were synthesized and evaluated for their antimalarial activity against P. falciparum. The most active compound displayed significant potency with low cytotoxicity on human HepG2 cells, showcasing its therapeutic promise .
5. Conclusion
This compound presents a compelling case for further research due to its unique structural properties and demonstrated biological activities, particularly in combating malaria. Ongoing studies will be crucial in elucidating its full therapeutic potential and mechanisms of action.
Q & A
Basic: What are the recommended synthetic routes for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Protection of the aminomethyl group using a carbamate (e.g., tert-butyl carbamate) to prevent side reactions during coupling .
- Step 2: Cyclobutanecarboxylic acid activation via coupling reagents (e.g., HATU or EDCI) for amide bond formation with the protected aniline derivative .
- Step 3: Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final compound.
Key challenges include optimizing reaction yields and minimizing byproducts during cyclobutane ring formation. Reference synthetic protocols for structurally similar compounds, such as DPC423, provide guidance on reagent selection and purification .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
Validation combines:
- NMR Spectroscopy: Confirm the cyclobutane ring (δ 2.5–3.5 ppm for ring protons) and the aminomethyl group (δ 3.8–4.2 ppm for -CH2NH2) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., C12H15N2O requires [M+H]+ = 219.1128).
- X-ray Crystallography: Resolve the cyclobutane ring conformation and amide bond geometry, critical for SAR studies .
Advanced: What metabolic pathways are observed for this compound derivatives in preclinical models?
Methodological Answer:
Metabolism studies on analogs like DPC423 (a Factor Xa inhibitor) reveal:
- Primary Pathways: Hydroxylation of the cyclobutane ring (mediated by CYP3A4) and oxidation of the aminomethyl group to a carboxylic acid .
- Unusual Metabolites: Use LC-MS/MS and 2D-NMR to identify cyclic intermediates formed via intramolecular rearrangements .
- Strategies for Stability: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block oxidation sites, as seen in optimized anticoagulant derivatives .
Advanced: How do structural modifications of the cyclobutane ring impact target selectivity?
Methodological Answer:
Case study from DPC423 optimization:
- Cyclobutane Substitution: Fluorination at the 3-position enhances Factor Xa binding (Ki < 0.1 nM) by improving hydrophobic interactions .
- Aminomethyl Positioning: Para-substitution on the phenyl ring reduces off-target effects on thrombin, as shown in selectivity assays (IC50 ratio > 1000) .
- Computational Validation: Molecular docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .
Advanced: How to resolve contradictions in activity data across different assay formats?
Methodological Answer:
Example: Discrepancies in IC50 values for kinase inhibition (e.g., TBK-1 vs. IKKε):
- Assay Conditions: Compare buffer composition (e.g., ATP concentration) and enzyme purity (SDS-PAGE validation) .
- Orthogonal Assays: Use thermal shift assays (TSA) to confirm direct target engagement versus allosteric effects.
- Data Normalization: Apply Hill slope corrections for non-competitive inhibition artifacts observed in fluorogenic assays .
Advanced: What in silico tools are effective for predicting ADMET properties of this compound class?
Methodological Answer:
- Physicochemical Properties: Calculate logP and pKa using ChemAxon or ACD/Labs, validated against experimental HPLC data .
- Metabolism Prediction: Use Schrödinger’s ADMET Predictor or GLORYx for site-specific CYP450 metabolism .
- Toxicity Profiling: Apply ProTox-II to flag potential hepatotoxicity risks linked to aromatic amine metabolites .
Basic: What are the standard in vitro assays for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition: Fluorogenic substrate assays (e.g., Factor Xa with Boc-Glu-Gly-Arg-AMC) .
- Cellular Models: Use HEK293 cells transfected with target kinases (e.g., TBK-1) for IC50 determination via Western blot (phospho-target analysis) .
- Control Compounds: Include rivaroxaban (Factor Xa) or BX795 (TBK-1) for assay validation .
Advanced: How to design a SAR study for cyclobutanecarboxamide derivatives?
Methodological Answer:
- Scaffold Diversification: Synthesize analogs with varying ring sizes (e.g., cyclopentane vs. cyclobutane) and substituents (e.g., halogens, sulfonamides) .
- Data Analysis: Apply multivariate regression (e.g., CoMFA) to correlate steric/electronic parameters with activity .
- Crystallographic Insights: Use PDB structures (e.g., 2BOH for Factor Xa) to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
